2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate is a chemical compound with the molecular formula and a molecular weight of 325.28 g/mol. This compound features a hydroxyethyl group, a trifluoromethyl-substituted phenyl ring, and an amino group linked to a benzoate moiety. Its structure indicates potential applications in pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents.
Safety data sheets (SDS) for this compound indicate some potential hazards:
The synthesis of 2-hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate typically involves the reaction of 3-(trifluoromethyl)aniline with benzoic acid derivatives under controlled conditions. A common method includes:
This multi-step synthesis allows for the introduction of functional groups that enhance the compound's properties.
2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate has potential applications in:
Interaction studies involving 2-hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate focus on its binding affinity with biological targets such as enzymes or receptors. While specific studies may be limited, compounds with similar structures have shown interactions with cyclooxygenase enzymes and other targets involved in inflammatory pathways. Understanding these interactions can provide insights into its therapeutic potential.
Several compounds share structural similarities with 2-hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate. Here are some notable examples:
The uniqueness of 2-hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate lies in its combination of functional groups that provide both hydrophilicity (due to the hydroxyethyl group) and lipophilicity (due to the trifluoromethyl group), which may enhance its pharmacological profile compared to similar compounds.